![molecular formula C17H19FN4O2 B2884084 2-(2-fluorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide CAS No. 1396860-49-3](/img/structure/B2884084.png)
2-(2-fluorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as "compound X" in research studies and is known for its ability to modulate specific biological pathways.
Scientific Research Applications
Application in Neurodegenerative Diseases
This compound has been used in the development of radiofluorinated inhibitors for tropomyosin receptor kinases (TrkA/B/C), which are recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease . The development of suitable positron emission tomography (PET) radioligands would allow an in vivo exploration of this versatile potential therapeutic target .
Application in Cancer Research
TrkA/B/C is known to drive tumorogenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers . The compound has been used in the development of Trk inhibitors with picomolar IC50, which could potentially be used in cancer treatment .
Application in PET Imaging
The compound has been used in the development of PET imaging probes . The rational remodeling of the amide moiety of a similar lead structure to accommodate efficient fluorine-18 labeling led to the identification of a series of fluorinated Trk inhibitors .
Application in Antitumor Drugs
Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a derivative of the compound, is an important intermediate of many antitumor drugs . It is widely used in small molecular inhibitors of anti-tumor .
Mechanism of Action
Target of Action
The primary targets of 2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide are the tropomyosin receptor kinases (TrkA/B/C) . These kinases play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
By inhibiting these kinases, the compound can potentially disrupt their signaling pathways, thereby affecting the progression of neurodegenerative diseases and certain types of cancers .
Biochemical Pathways
The compound affects the signaling pathways of TrkA/B/C kinases . Dysregulation of these pathways is recognized as a hallmark of numerous neurodegenerative diseases and certain types of cancers . By inhibiting these kinases, the compound can potentially alter these pathways and their downstream effects .
Result of Action
The compound’s action results in the inhibition of TrkA/B/C kinases, leading to potential disruption in their signaling pathways . This disruption can affect the progression of neurodegenerative diseases and certain types of cancers . .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12(24-14-7-3-2-6-13(14)18)17(23)21-15-10-16(20-11-19-15)22-8-4-5-9-22/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQXIFPPWQCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2CCCC2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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